molecular formula C19H26N4O B15103089 N-cyclohexyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-cyclohexyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B15103089
M. Wt: 326.4 g/mol
InChI Key: ZDHIKQMKSVIXTG-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a carboxamide group at the 4-position, a methyl substituent at the 6-position, and bulky cyclohexyl and cyclopentyl moieties at the 1- and N-positions, respectively.

Properties

Molecular Formula

C19H26N4O

Molecular Weight

326.4 g/mol

IUPAC Name

N-cyclohexyl-1-cyclopentyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H26N4O/c1-13-11-16(19(24)22-14-7-3-2-4-8-14)17-12-20-23(18(17)21-13)15-9-5-6-10-15/h11-12,14-15H,2-10H2,1H3,(H,22,24)

InChI Key

ZDHIKQMKSVIXTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NC4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the pyrazolopyridine core . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetic acid, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the pyrazole or pyridine rings are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-cyclohexyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-b]pyridine Derivatives

Structural and Substitutional Variations

Pyrazolo[3,4-b]pyridine derivatives exhibit diverse functionalization patterns. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Pyrazolo[3,4-b]pyridine Derivatives
Compound Name / CAS R1 (1-position) R4 (Carboxamide/Carboxylate) R6 (6-position) Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Cyclopentyl N-cyclohexyl carboxamide Methyl Bulky cycloalkyl groups C22H28N4O 376.48
2-(3-(4-chlorophenyl)-...acetamide4c Phenyl N-(4-methoxyphenyl)acetamide 4-methyl, 6-oxo Chlorophenyl, methoxyphenyl C28H23ClN4O3 498.00
Methyl 6-cyclopropyl-...carboxylate (938001-13-9) 4-fluorophenyl Methyl carboxylate Cyclopropyl Fluorophenyl, cyclopropyl C20H18FN3O2 351.37
N-(1-ethyl-3-methyl-...carboxamide (1005612-70-3) Phenyl N-(pyrazolyl) carboxamide 3,6-dimethyl Ethyl, methyl, phenyl C21H22N6O 374.40

Key Observations :

  • Substituent Bulkiness : The target compound’s cyclohexyl and cyclopentyl groups introduce significant steric bulk compared to smaller substituents like ethyl (), methyl (), or cyclopropyl (). This may reduce solubility but enhance binding selectivity in biological systems.
  • Functional Groups : The carboxamide group in the target compound and contrasts with the carboxylate ester in , which is prone to hydrolysis. Carboxamides generally exhibit greater metabolic stability, a critical factor in drug design.

Analysis :

  • Lipophilicity : The target compound’s cycloalkyl groups likely result in lower aqueous solubility compared to analogs with polar substituents (e.g., methoxy in or carboxylate in ).
  • Synthetic Challenges : Introducing cyclohexyl and cyclopentyl groups may require specialized alkylation reagents or catalysts, increasing synthetic complexity relative to smaller substituents (e.g., ethyl in ).
  • Stability : The carboxamide group in the target compound and is less susceptible to hydrolysis than the ester in , enhancing shelf-life and in vivo stability.

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